(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate
Description
“(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate” is a morpholine-derived ester compound characterized by a stereospecific configuration at the 2- and 3-positions of the morpholine ring. The compound features a tert-butyloxycarbonyl (Boc) group at the 4-position and a methyl ester at the 3-carboxylate position.
The synthesis of this compound involves multi-step processes, including Boc protection/deprotection strategies. For instance, methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate serves as a key precursor, with hydrochloric acid in dioxane used for Boc deprotection to yield intermediates with free amine groups . The stereochemical integrity of the compound is preserved through controlled reaction conditions, as evidenced by NMR data (e.g., ¹H-NMR δ 1.02 ppm for tert-butyl protons) .
Properties
Molecular Formula |
C11H18NO5- |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m1/s1 |
InChI Key |
XUJUXKBCUVWHIX-SFYZADRCSA-M |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as amino alcohols and α-haloacid chlorides.
Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The morpholine moiety is often incorporated into drug design due to its favorable pharmacokinetic properties. Research has demonstrated that substituting different groups on the morpholine ring can significantly affect the compound's biological activity.
- Case Study: PI3K Inhibitors
A study explored the structural effects of morpholine replacement in PI3K inhibitors. The findings indicated that modifications to the morpholine group could enhance the potency of these inhibitors against various cancer cell lines, highlighting the importance of this structural feature in drug efficacy .
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of morpholine can modulate signaling pathways involved in tumor growth and proliferation.
- Case Study: In Vivo Efficacy
In a study involving JAK2V617F mutant mouse models, compounds with similar morpholine structures demonstrated significant reductions in spleen volume and tumor burden, correlating with inhibition of key signaling pathways such as AKT and ERK1/2 .
Synthesis of Derivatives
The ability to synthesize derivatives of (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate opens avenues for exploring new therapeutic agents.
- Research Findings
Various synthetic routes have been developed to modify the morpholine structure, leading to compounds with enhanced selectivity and potency against specific targets in cancer therapy .
Mechanism of Action
The mechanism of action of (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: Compounds like methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide incorporate sulfur-containing heterocycles, enhancing polarity and metabolic stability compared to the morpholine backbone .
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP (predicted ~2.5) compared to analogues with polar sulfonamide or hydroxyl groups (e.g., compounds in with logP <1.5).
- Solubility : The Boc-protected morpholine derivative exhibits lower aqueous solubility than sulfonamide-containing analogues (e.g., 4-tert-Butylbenzenesulfonamide), which benefit from hydrogen-bonding sulfonamide groups .
Spectroscopic Characteristics
Biological Activity
The compound (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including neuroprotective effects and interactions with various biological targets.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula: C₁₆H₃₁N₃O₃
- Molecular Weight: 301.45 g/mol
- Functional Groups: The compound features a morpholine ring, a carboxylate group, and an alkoxycarbonyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurodegenerative diseases and other pathological conditions. The morpholine ring is particularly significant due to its role in enhancing the lipophilicity of the compound, which aids in crossing the blood-brain barrier.
Pharmacological Effects
-
Neuroprotective Properties:
- Morpholine derivatives have been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are critical in conditions such as Alzheimer's and Parkinson's diseases .
- Studies indicate that compounds containing morpholine can inhibit enzymes involved in the pathology of neurodegenerative diseases, such as δ-secretase, which is implicated in tau phosphorylation .
- Anticancer Activity:
- Pain Modulation:
Study 1: Neuroprotective Effects
A study published in Pharmacology & Therapeutics highlighted the neuroprotective effects of morpholine derivatives, including this compound. The study found that these compounds could significantly reduce neuronal cell death in models of oxidative stress .
Study 2: Anticancer Activity
Research conducted on various morpholine compounds revealed that this compound exhibited potent anticancer activity against several human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid | Neuroprotective | Inhibits δ-secretase activity |
| (1s,2R,3r)-4-(piperidine-4-carbonyl)cubane-1-carboxylic acid | Anticancer | Induces apoptosis in cancer cells |
| (2R)-4-(N-benzoyl)morpholine | Pain modulation | Modulates pain receptors effectively |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
